molecular formula C9H12N2 B1594992 2-Methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 6640-55-7

2-Methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1594992
CAS RN: 6640-55-7
M. Wt: 148.2 g/mol
InChI Key: PFGRBAYSEQEFQN-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the empirical formula C9H12N2 . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered significant attention due to their diverse biological activities .


Synthesis Analysis

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoxaline has been studied extensively. It is produced by the hydrogenation of quinaldine . Various synthetic routes have been developed with a focus on green chemistry and cost-effective methods .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,2,3,4-tetrahydroquinoxaline consists of a quinoxaline core with a methyl group attached. The compound is chiral due to the presence of the methyl substituent .


Chemical Reactions Analysis

Quinoxalines, including 2-Methyl-1,2,3,4-tetrahydroquinoxaline, have been the subject of numerous chemical reaction studies. They are known to undergo various reactions, including acceptorless hydrogenation and dehydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroquinoxaline include a molecular weight of 148.20 and a solid form at room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : 1,2,3,4-tetrahydroisoquinoline analogs, which include 2-Methyl-1,2,3,4-tetrahydroquinoxaline, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community . The structural–activity relationship (SAR) and their mechanism of action are often studied .
    • Results : These compounds have shown potential in exerting diverse biological activities against various infective pathogens and neurodegenerative disorders .
  • Pharmaceutical Chemistry

    • Application : Certain compounds, such as compound 12, have demonstrated activity as a cholesterol ester transfer protein (CETP) inhibitor, which may prove useful for ameliorating hypercholesterolemia .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound showed potential in ameliorating hypercholesterolemia .
  • Neuroscience

    • Application : 1-Methyl-1,2,3,4-Tetrahydroisoquinoline has been studied for its potential neuroprotective effects .
    • Methods : The compound was administered to rats in high doses (50–100 mg/kg) .
    • Results : The study suggested that the compound might produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration .
  • Fluorescence Chemistry

    • Application : Tetrahydroquinoxaline has been studied for its potential in fluorescence “OFF–ON” switching .
    • Methods : The study predicted that under certain conditions, a process of PET will quench the fluorescence emission of DCM-Q .
    • Results : Tetrahydroquinoxaline has two lone pairs of electrons, which are readily transferred from the tetrahydroquinoxaline to the excited state of the fluorophore .
  • Biological Agents

    • Application : Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
    • Methods : Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
    • Results : Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
  • Energy Homeostasis and Immuno-Oncology

    • Application : AMP deaminase 2 (AMPD2) has been thought to play an important role in energy homeostasis and immuno-oncology .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Selective AMPD2 inhibitors are highly demanded .
  • Synthetic Routes for Biologically Active Quinoxalines

    • Application : Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
    • Methods : Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
    • Results : Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
  • Energy Homeostasis and Immuno-Oncology

    • Application : AMP deaminase 2 (AMPD2) has been thought to play an important role in energy homeostasis and immuno-oncology .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Selective AMPD2 inhibitors are highly demanded .

Future Directions

Quinoxalines, including 2-Methyl-1,2,3,4-tetrahydroquinoxaline, have a promising future in medicinal chemistry due to their diverse biological activities. They are being studied for potential applications in treating various diseases, including infectious diseases and neurodegenerative disorders .

properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGRBAYSEQEFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydroquinoxaline

CAS RN

6640-55-7
Record name NSC48966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1,2,3,4-tetrahydroquinoxaline
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Reactant of Route 6
2-Methyl-1,2,3,4-tetrahydroquinoxaline

Citations

For This Compound
73
Citations
C Bianchini, P Barbaro, G Scapacci, E Farnetti… - …, 1998 - ACS Publications
The orthometalated dihydride complex fac-exo-(R)-[IrH 2 {C 6 H 4 C*H(Me)N(CH 2 CH 2 PPh 2 ) 2 }] is an effective catalyst precursor for the enantioselective hydrogenation of 2-…
Number of citations: 161 pubs.acs.org
GH Fisher, PJ Whitman, HP Schultz - The Journal of Organic …, 1970 - ACS Publications
The unequivocal synthesis of (S)-2-methyI-l, 2, 3, 4-tetrahydroquinoxalme via the sequence La-alanine (l-1),(S)-N-(2-nitro-5-bromophenyl)-a-alanine (S-2),(S)-3-methyl-6-bromo-3, 4-…
Number of citations: 19 pubs.acs.org
GH Fisher, HP Schultz - The Journal of Organic Chemistry, 1974 - ACS Publications
Tosylation of several 2-substituted 1, 2, 3, 4-tetrahydroquinoxalines (methyl, hydroxymethyl, carboxamide, carboxylic acid, or carboethoxy) gave exclusively IV-monotosyl derivatives …
Number of citations: 30 pubs.acs.org
GH Fisher Jr - 1973 - search.proquest.com
Several physiologically active compounds possessing various degrees of antimalarial and antitumor effects contain quinoxaline moieties. For example, the 2-quinoxalinecarbonyl unit of …
Number of citations: 4 search.proquest.com
T Nishiyama, Y Hashiguchi, T Sakata… - Polymer degradation and …, 2003 - Elsevier
The antioxidant activities of amines having a fused nitrogen-containing heterocyclic ring were evaluated by the oxygen-absorption method in tetralin. The 1,2,3,4-tetrahydroquinolines …
Number of citations: 33 www.sciencedirect.com
WLF Armarego, P Waring, B Paal - Australian Journal of …, 1982 - CSIRO Publishing
The conformation of the side chain of 5,6,7,8-tetrahydrobiopterint (6) in 0.5 M DCl/D2O is predominantly quasi-equatorial (deduced from 3J (13C4a, 1H6) 1.1 HZ), and is the same as …
Number of citations: 23 www.publish.csiro.au
D Cartigny, T Nagano, T Ayad, JP Genet… - Advanced Synthesis …, 2010 - Wiley Online Library
A highly efficient and general iridium‐difluorphos‐catalyzed asymmetric hydrogenation of diverse 2‐alkyl‐ and 2‐aryl‐substituted quinoxalines into biologically and pharmaceutically …
Number of citations: 80 onlinelibrary.wiley.com
K Samanta, N Srivastava, S Saha… - Organic & Biomolecular …, 2012 - pubs.rsc.org
Substituted 1,2,3,4-tetrahydroquinoxaline, benzo-annulated unsymmetrical chiral [9]-N3 peraza, and [12]-N4 peraza-macrocycles have been synthesized employing an inter- and …
Number of citations: 23 pubs.rsc.org
J Qin, F Chen, Z Ding, YM He, L Xu, QH Fan - Organic Letters, 2011 - ACS Publications
The enantioselective hydrogenation of 2-alkyl- and 2-aryl-subsituted quinoxalines and 2,3-disubstituted quinoxalines was developed by using the cationic Ru(η 6 -cymene)(…
Number of citations: 87 pubs.acs.org
C Deraedt, R Ye, WT Ralston, FD Toste… - Journal of the …, 2017 - ACS Publications
Nanoparticles (Pd, Pt, Rh) stabilized by G4OH PAMAM dendrimers and supported in SBA-15 (MNPs/SBA-15 with M = Pd, Pt, Rh) were efficiently used as catalysts in the acceptorless …
Number of citations: 147 pubs.acs.org

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